

# AKN-028: A Technical Overview of a Novel FLT3 Inhibitor

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## Compound Focus: Akn-028

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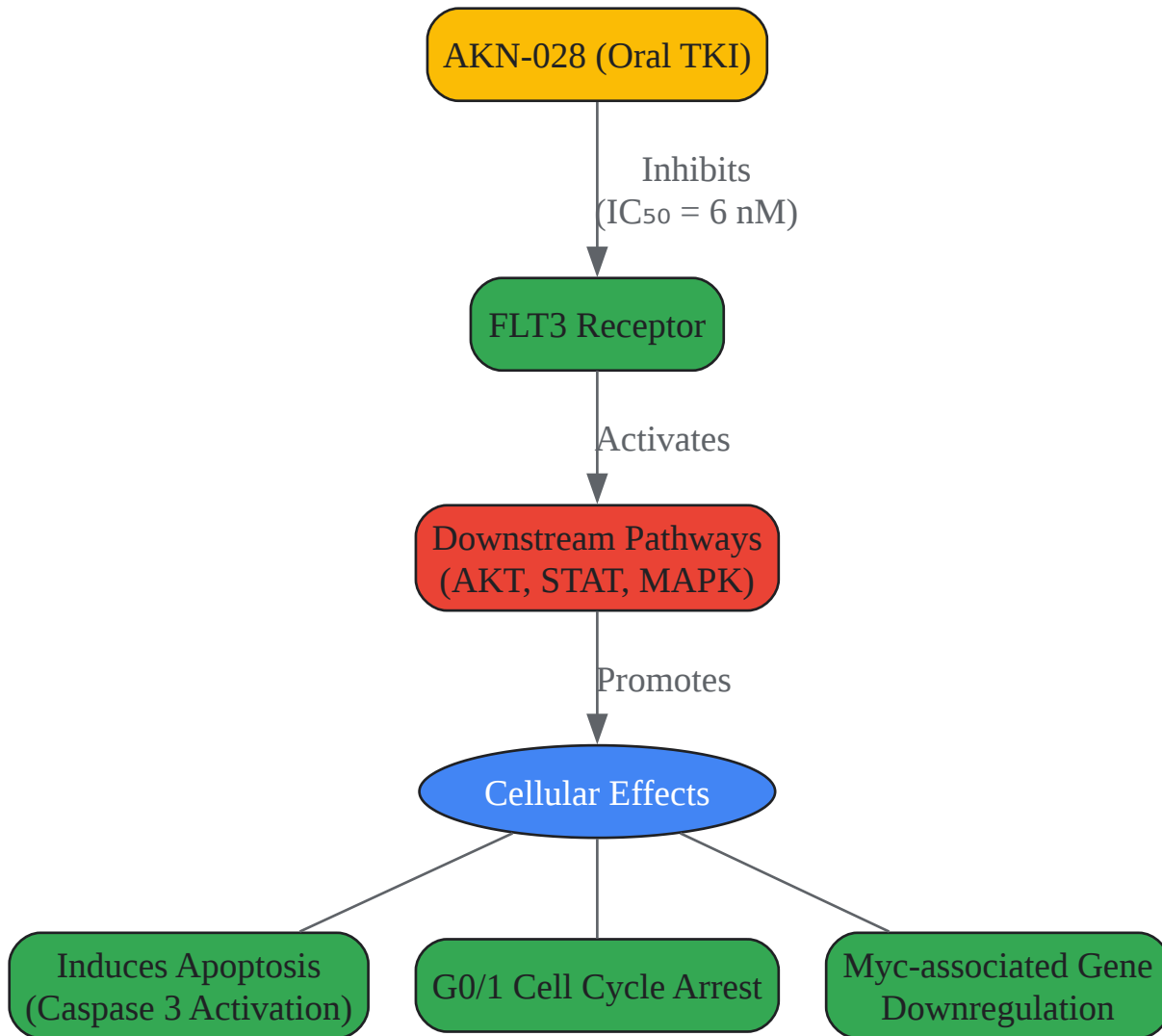
**AKN-028** is a novel, orally available small-molecule tyrosine kinase inhibitor (TKI) that primarily targets FMS-like receptor tyrosine kinase 3 (FLT3). Its preclinical development was primarily targeted for the treatment of Acute Myeloid Leukemia (AML) [1] [2]. The following sections detail its discovery, mechanism of action, and preclinical profile.

## Mechanism of Action and Kinase Profiling

**AKN-028** functions as a potent and targeted inhibitor of key tyrosine kinases implicated in leukemogenesis.

- **Primary Target Inhibition:** It is a potent inhibitor of FLT3 receptor tyrosine kinase, demonstrating an **IC50 of 6 nM** in enzyme inhibition assays [1] [3] [2]. This activity translates to cellular systems, where **AKN-028** causes dose-dependent inhibition of FLT3 autophosphorylation [1] [2].
- **Multi-Kinase Activity:** Beyond FLT3, **AKN-028** exhibits a multi-kinase inhibition profile. At a concentration of 1  $\mu$ M, it significantly inhibits other kinases, including KIT, CLK1, RPS6KA, VEGFR2, and FGFR2 [1] [3]. Inhibition of KIT autophosphorylation has been shown in a human megakaryoblastic leukemia cell line (M07) overexpressing KIT [1] [2].
- **Downstream Signaling & Cellular Effects:** By inhibiting FLT3, **AKN-028** disrupts critical downstream survival pathways, including AKT, STAT, and MAP-kinase signaling [2]. This disruption triggers apoptosis (programmed cell death) through the activation of caspase 3 and induces a **G0/1 cell cycle arrest** in AML cell lines [1] [4]. Gene expression profiling revealed that a key effect of **AKN-028** is the **downregulation of Myc-associated genes** [4].

The diagram below illustrates the mechanism of action of **AKN-028** and its downstream effects on an AML cell.



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## Preclinical Efficacy and Protocols

The antileukemic activity of **AKN-028** was rigorously evaluated across a range of *in vitro* and *in vivo* models.

## In Vitro Cytotoxicity Assessments

The **Fluorometric Microculture Cytotoxicity Assay (FMCA)** was the primary method used to evaluate cytotoxic response [2]. The general protocol is as follows:

- **Cell Seeding:** Cells are seeded into drug-prepared microplates at densities varying by cell type.
- **Incubation:** Plates are incubated for 72 hours.
- **Viability Measurement:** The living-cell density is assessed using fluorescence. Results are calculated as a **Survival Index (%)**, defined as fluorescence in test wells as a percentage of control cultures.
- **Data Analysis: IC50 values** are determined from log concentration-effect curves using nonlinear regression analysis in software such as GraphPad Prism [2].

The table below summarizes key *in vitro* efficacy data from these experiments.

Model System	Experimental Details	Key Findings
<b>AML Cell Lines</b> [1] [2]	Panel of 5 AML lines (MV4-11, MOLM-13, Kasumi-1, HL-60, KG1a); 72h FMCA.	Cytotoxic in all 5 AML lines; Most potent in <b>MV4-11 &amp; MOLM-13 (IC50 &lt; 50 nM)</b> ; IC50 0.5-6 $\mu$ M in others.
<b>Primary AML Samples</b> [1] [2]	15 primary patient samples; 72h FMCA.	Clear dose-dependent cytotoxic response; <b>Mean IC50 of 1 <math>\mu</math>M</b> ; Activity seen regardless of FLT3 mutation status.
<b>Kinase Inhibition</b> [1] [2]	Phospho-ELISA & Western Blot in transfected fibroblasts & M07 cells.	Dose-dependent inhibition of FLT3 (wt, TKD, ITD) and KIT autophosphorylation.

## In Vivo Efficacy and Tolerability

- **Model:** Male C57 black mice with MV4-11 xenografts [3].
- **Dosing:** 15 mg/kg via subcutaneous injection, twice daily for 6 days [3].
- **Results: AKN-028** demonstrated a significant **antileukemic effect**, inhibiting tumor growth. The compound showed **high oral bioavailability** and no major toxicity was observed in the experiment, as body weight was not affected [1] [3] [2].

## Combination Therapy Studies

Studies investigated the synergy between **AKN-028** and standard AML chemotherapeutics (cytarabine, daunorubicin) in MV4-11 cells [2].

- **Method:** Drugs were tested at fixed, equipotent molar ratios in different sequences.
- **Finding: Synergistic activity** was observed when cytarabine or daunorubicin was added simultaneously or 24 hours before **AKN-028** [1] [2]. This supports the potential for combination therapy in clinical development.

## Clinical Development Status

The promising preclinical profile of **AKN-028** led to its advancement into clinical trials.

- **Phase 1/2 Trial Initiation:** A Phase 1/2, open-label, multi-center dose escalation study was initiated to evaluate the safety, tolerability, and proof-of-concept of **AKN-028** in patients with AML who had relapsed or were intolerant to standard chemotherapy (EudraCT Number: 2011-003285-33) [5].
- **Trial Status:** According to the DrugBank database, this clinical trial has been **terminated** [6]. The search results do not provide the reasons for termination or any results from the clinical trial. No more recent development updates are available.

## Conclusion

**AKN-028** emerged as a promising, orally active FLT3 inhibitor with significant and broad-spectrum preclinical efficacy in AML models, including those resistant to chemotherapy. Its activity appeared independent of FLT3 mutation status, and it showed synergy with standard chemotherapy drugs. While these findings warranted its progression into clinical trials (Phase 1/2 initiated in 2011), the project was subsequently terminated. The lack of recent data suggests that clinical development of **AKN-028** is no longer active.

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